molecular formula C33H32N4O6 B600924 Dehydro Azelnidipine CAS No. 918659-10-6

Dehydro Azelnidipine

Cat. No.: B600924
CAS No.: 918659-10-6
M. Wt: 580.65
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. This compound shares similar pharmacological properties but with distinct structural modifications that may influence its activity and stability.

Biochemical Analysis

Biochemical Properties

Dehydro Azelnidipine interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action involves inhibiting trans-membrane Ca2+ influx through voltage-dependent channels of smooth muscles in vascular walls . This interaction with calcium channels, particularly L-type calcium channels, is crucial for its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces a gradual decrease in blood pressure in hypertensive patients . Unlike other calcium channel blockers, it does not induce reflex tachycardia due to vasodilation . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the influx of calcium ions through voltage-dependent channels in the smooth muscles of vascular walls . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by this compound, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in laboratory settings. It has a gradual onset of action and produces a long-lasting decrease in blood pressure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Azelnidipine involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Dehydro Azelnidipine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction may produce more stable forms of the compound .

Scientific Research Applications

Dehydro Azelnidipine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.

    Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.

    Felodipine: Used for the treatment of high blood pressure and angina.

Uniqueness

Dehydro Azelnidipine is unique due to its structural modifications, which may enhance its stability and pharmacological activity compared to other similar compounds. It also exhibits a gradual onset of action and a prolonged hypotensive effect, making it a valuable addition to the class of calcium channel blockers .

Biological Activity

Dehydro Azelnidipine, a derivative of azelnidipine, is a dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, clinical case studies, and research findings.

This compound operates by inhibiting L-type voltage-dependent calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to relaxation of the smooth muscle and subsequent vasodilation. The compound has been shown to have a strong affinity for vascular tissues and exhibits antioxidative properties, contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates rapid absorption and extensive protein binding. A study involving healthy volunteers indicated that after a single oral dose of 8-16 mg, the peak plasma concentration (C_max) ranged from 1.66 to 23.06 ng/mL, with an elimination half-life (t_1/2) of approximately 16.0 to 28.0 hours .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue Range
C_max (ng/mL)1.66 - 23.06
T_max (hours)2.6 - 4.0
AUC (ng/mL·h)17.9 - 429
t_1/2 (hours)16.0 - 28.0
Protein Binding90% - 91%

Clinical Efficacy

Clinical studies have shown that this compound effectively reduces blood pressure and improves cardiovascular outcomes in patients with hypertension. It not only lowers systolic and diastolic blood pressure but also reduces heart rate and proteinuria, indicating its multifaceted benefits in managing hypertension .

Case Studies

  • Case Study on Atrioventricular Block : A notable case involved a 92-year-old woman who developed complete atrioventricular block while on azelnidipine and simvastatin. After discontinuation of these medications, her condition improved significantly, suggesting potential adverse effects related to drug interactions .
  • Renoprotective Effects : In animal models, chronic administration of this compound demonstrated significant renoprotective effects by reducing renal sympathetic nerve activity and glomerular pressure, which is beneficial in preventing renal damage in hypertensive patients .

Comparative Studies

Research comparing this compound with other CCBs like amlodipine has shown that while both drugs effectively lower blood pressure, this compound may offer additional benefits such as improved renal function and reduced sympathetic nerve activity .

Table 2: Comparison of Effects Between this compound and Amlodipine

DrugBlood Pressure ReductionHeart Rate EffectRenal Function Improvement
This compoundSignificantDecreasesSignificant
AmlodipineSignificantModerate decreaseModerate

Properties

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXOJGNMIWOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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